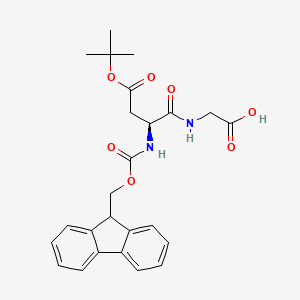
Fmoc-Asp(OtBu)-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Asp(OtBu)-CH2COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyl (OtBu) ester, which protects the carboxyl group. The compound is widely used in the synthesis of peptides to prevent the formation of aspartimide by-products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-CH2COOH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like piperidine and trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Asp(OtBu)-CH2COOH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the tert-butyl ester can be cleaved using TFA in DCM.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc group.
TFA in DCM: Used for the cleavage of the tert-butyl ester.
Carbodiimides (e.g., DIC, EDC): Commonly used as coupling reagents in peptide synthesis.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and carboxyl groups, which can further react to form peptide bonds .
Wissenschaftliche Forschungsanwendungen
Fmoc-Asp(OtBu)-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins for various studies.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of Fmoc-Asp(OtBu)-CH2COOH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides with high precision .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH): Similar in structure but lacks the additional CH2COOH group.
Fmoc-D-aspartic acid 4-tert-butyl ester (Fmoc-D-Asp(OtBu)-OH): The D-isomer of the compound, used in the synthesis of D-peptides.
Uniqueness
Fmoc-Asp(OtBu)-CH2COOH is unique due to the presence of the additional CH2COOH group, which provides an extra functional site for further modifications and reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C25H28N2O7 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
BRFMKVGAAIRYSR-FQEVSTJZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















